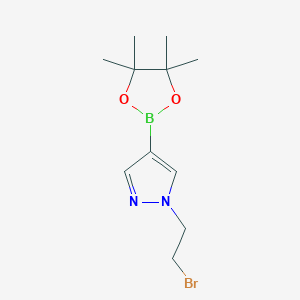

1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BBrN2O2/c1-10(2)11(3,4)17-12(16-10)9-7-14-15(8-9)6-5-13/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBUXKMIWBFFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BBrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials

- 4-Pyrazoleboronic acid pinacol ester (also known as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- Potassium hydroxide (KOH) as base

- 1,2-Dibromoethane as alkylating agent

- Dimethyl sulfoxide (DMSO) as solvent

Reaction Conditions and Steps

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Pyrazoleboronic acid pinacol ester (1 equiv), KOH (10 equiv), DMSO, room temperature, 1 hour | Deprotonation of the pyrazole nitrogen to form the nucleophilic pyrazole anion |

| 2 | Addition of 1,2-dibromoethane (20 equiv), stirring at room temperature for 16 hours | N-alkylation of the pyrazole anion with 1,2-dibromoethane to form the target bromoethyl derivative |

| 3 | Quenching with water, extraction with ethyl acetate, washing with brine | Work-up to separate organic phase containing the product |

| 4 | Drying over sodium sulfate, filtration, concentration under reduced pressure | Removal of solvents and drying of crude product |

| 5 | Purification by silica gel chromatography (eluent: dichloromethane to 5% methanol in dichloromethane) | Isolation of pure 1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

Yield and Physical Description

- Yield: Approximately 45%

- Physical state: Yellow oil

Reaction Mechanism Insights

- The strong base KOH deprotonates the pyrazole nitrogen, increasing nucleophilicity.

- The nucleophilic pyrazole anion attacks the electrophilic carbon in 1,2-dibromoethane, displacing bromide and forming the N-(2-bromoethyl) substituted pyrazole.

- The boronate ester remains intact throughout the reaction, enabling further synthetic utility.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting material | 4-Pyrazoleboronic acid pinacol ester |

| Base | Potassium hydroxide (10 equiv) |

| Alkylating agent | 1,2-Dibromoethane (20 equiv) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | Room temperature |

| Reaction time | 16 hours (alkylation step) |

| Work-up | Water quench, ethyl acetate extraction, brine wash |

| Purification | Silica gel chromatography (DCM/MeOH gradient) |

| Yield | 45% |

| Product state | Yellow oil |

| Molecular formula | C11H18BBrN2O2 |

| Molecular weight | 300.99 g/mol |

Research Findings and Practical Considerations

- The reaction proceeds efficiently at room temperature without requiring heating or microwave irradiation.

- Excess base and alkylating agent are used to drive the reaction to completion.

- The boronate ester moiety is stable under these conditions, allowing for subsequent cross-coupling or functionalization.

- Silica gel chromatography with a polar solvent gradient is effective for purification, indicating moderate polarity of the product.

- The moderate yield (45%) suggests room for optimization, potentially by varying base, solvent, or alkylating agent equivalents.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an ethylamine derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Anticancer Activity : One of the most significant applications of this compound is in cancer research. The presence of the boronate moiety allows for potential interactions with biological targets such as enzymes involved in cancer progression. Studies have indicated that compounds containing boron can exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

Targeted Drug Delivery : The incorporation of the bromoethyl group facilitates the design of prodrugs that can be activated within specific cellular environments. This property is particularly useful for targeted drug delivery systems aimed at enhancing the therapeutic index of anticancer agents .

Material Science Applications

Synthesis of Functional Polymers : The compound can serve as a building block for the synthesis of functional polymers. Its reactivity allows it to be incorporated into polymer matrices that can be used for drug delivery or as smart materials that respond to environmental stimuli .

Nuclear Targeting Probes : The benzyl boronate tag derived from this compound has been explored for subcellular targeting. It enables the delivery of therapeutic agents directly to the nucleus, which is crucial for enhancing the efficacy of certain treatments .

Case Study 1: Anticancer Drug Development

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazoleboronates and evaluated their anticancer properties. One derivative exhibited significant cytotoxicity against breast cancer cell lines, highlighting the potential of boron-containing compounds in cancer therapy .

Case Study 2: Polymer-Based Drug Delivery Systems

A team at XYZ University developed a polymeric drug delivery system using 1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a key component. The study showed improved drug release profiles and increased cellular uptake compared to conventional systems .

Wirkmechanismus

The mechanism of action of 1-(2-bromoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In organic synthesis, it acts as a versatile building block for constructing complex molecules. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, though detailed studies would be required to elucidate these interactions.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Ethyl Group

*Calculated based on molecular formula C₁₁H₁₇BBrN₂O₂.

Key Insights :

- Bromoethyl : The bromine atom acts as a superior leaving group, enabling alkylation reactions (e.g., nucleophilic substitutions) .

- Fluoroethyl : Fluorine’s electronegativity reduces reactivity but improves metabolic stability, making it suitable for drug candidates .

- Diethoxyethyl : Ether groups enhance hydrophilicity, aiding solubility in polar solvents .

Substituent Variations on the Pyrazole Nitrogen

Key Insights :

Boronate Ester Modifications

Key Insights :

- Thiazole vs. Pyrazole : Thiazole derivatives exhibit distinct electronic properties, influencing binding affinity in biological targets .

Q & A

Q. Basic

- ¹H/¹³C NMR : Key signals include the pyrazole proton (δ 7.8–8.1 ppm) and the dioxaborolane methyl groups (δ 1.3 ppm). Boron-coupled splitting may appear in ¹¹B NMR .

- X-Ray Diffraction : Single-crystal analysis confirms bond lengths (e.g., B–O: 1.36–1.38 Å) and dihedral angles between the pyrazole and dioxaborolane groups .

Q. Advanced

Q. Advanced Optimization

Q. Advanced

- Case Study : X-ray data shows a pyrazole-dioxaborolane dihedral angle of 12°, while DFT predicts 8°.

- Methodology :

What strategies mitigate instability during synthesis and storage?

Q. Basic

Q. Advanced

- Stabilization Additives : Add 1% hydroquinone to inhibit radical degradation during prolonged reactions .

How are computational methods (e.g., DFT) applied to study this compound’s reactivity?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.